Framycetin sulfate Framycetin sulfate Neomycin Sulfate is the sulfate salt form of neomycin, a broad spectrum aminoglycoside antibiotic derived from Streptomyces fradiae with antibacterial activity. Neomycin is an antibiotic complex consisting of 3 components: the two isomeric components B and C are the active components, and neomycin A is the minor component. Neomycin irreversibly binds to the 16S rRNA and S12 protein of the bacterial 30S ribosomal subunit. As a result, this agent interferes with the assembly of initiation complex between mRNA and the bacterial ribosome, thereby inhibiting the initiation of protein synthesis. In addition, neomycin induces misreading of the mRNA template and causes translational frameshift, thereby results in premature termination. This eventually leads to bacterial cell death.
Aminoglycoside antibiotic complex produced by Streptomyces fradiae. It is composed of neomycins A, B, and C, and acts by inhibiting translation during protein synthesis.
Brand Name: Vulcanchem
CAS No.: 1405-10-3
VCID: VC20743471
InChI: InChI=1S/C23H46N6O13.H2O4S/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22;1-5(2,3)4/h5-23,30-36H,1-4,24-29H2;(H2,1,2,3,4)/t5-,6+,7-,8+,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22?,23+;/m1./s1
SMILES: C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.OS(=O)(=O)O
Molecular Formula: C23H48N6O17S
Molecular Weight: 712.7 g/mol

Framycetin sulfate

CAS No.: 1405-10-3

Cat. No.: VC20743471

Molecular Formula: C23H48N6O17S

Molecular Weight: 712.7 g/mol

* For research use only. Not for human or veterinary use.

Framycetin sulfate - 1405-10-3

Specification

CAS No. 1405-10-3
Molecular Formula C23H48N6O17S
Molecular Weight 712.7 g/mol
IUPAC Name (2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid
Standard InChI InChI=1S/C23H46N6O13.H2O4S/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22;1-5(2,3)4/h5-23,30-36H,1-4,24-29H2;(H2,1,2,3,4)/t5-,6+,7-,8+,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22?,23+;/m1./s1
Standard InChI Key OIXVKQDWLFHVGR-GQTDVWSESA-N
Isomeric SMILES C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)OC4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N.OS(=O)(=O)O
SMILES C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.OS(=O)(=O)O
Canonical SMILES C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.OS(=O)(=O)O

Introduction

Chemical Properties and Structure

Identification and Basic Properties

Framycetin sulfate is identified by the CAS number 4146-30-9 and represented by the molecular formula C23H48N6O17S . This complex aminoglycoside has a molecular weight of 712.72 g/mol, positioning it as a relatively large antibiotic molecule . The compound typically appears as a white to off-white hygroscopic powder, a physical characteristic important for its storage and handling requirements .

The physical and chemical properties of framycetin sulfate are summarized in the following table:

PropertyCharacteristic
AppearanceWhite to off-white powder
Melting point>160°C (decomposition)
Solubility in water250 mg/mL (275.06 mM; requires ultrasonic)
Solubility in other solventsVery slightly soluble in alcohol, practically insoluble in acetone
StabilityHygroscopic
Storage conditionsRoom temperature or -20°C freezer under inert atmosphere

Structural Features

Framycetin sulfate's structure is characterized by amino sugar components linked by glycosidic bonds, typical of aminoglycoside antibiotics. On hydrolysis, it yields neamine and neobiosamine B, which provides insight into its structural composition . The multiple amino and hydroxyl groups in its structure contribute to its high water solubility but limited solubility in organic solvents, as reflected in the solubility data .

Mechanism of Action

Molecular Interactions

Framycetin sulfate exerts its antibacterial effects through a mechanism typical of aminoglycoside antibiotics. It acts by binding to specific components of bacterial ribosomes, particularly the 30S subunit proteins and 16S ribosomal RNA . More specifically, framycetin interacts with four nucleotides of 16S rRNA and a single amino acid of protein S12, targeting the decoding site in the vicinity of nucleotide 1400 in the 16S rRNA of the 30S subunit .

Interference with Protein Synthesis

This molecular interaction disrupts the bacterial protein synthesis machinery in several crucial ways:

  • It interferes with the formation of the initiation complex, hindering the commencement of protein synthesis

  • It causes misreading of messenger RNA (mRNA), resulting in the incorporation of incorrect amino acids into the polypeptide chain

  • This misreading leads to the production of nonfunctional or toxic peptides

  • It causes the dissociation of polysomes into nonfunctional monosomes

The cumulative effect of these disruptions is the cessation of essential protein synthesis in susceptible bacteria, ultimately leading to bacterial cell death. This bactericidal activity against a broad spectrum of microorganisms explains framycetin's clinical efficacy in various infectious conditions.

Clinical Applications and Uses

Approved Indications

Framycetin sulfate has been approved for various clinical applications, primarily as a topical antibiotic treatment. Its uses include:

  • Treatment of hemorrhoids, often in combination with other agents

  • Management of eye and ear infections

  • Reduction of nasal carriage of Staphylococcus

  • Treatment of upper respiratory tract infections, particularly in the nasal cavity, nasopharynx, and paranasal sinuses

Pediatric Applications

One particularly notable application of framycetin sulfate is in pediatric medicine. The pharmaceutical market offers limited antibacterial drugs suitable for children under one year of age, making framycetin-containing products like 'Framex' (nasal spray) especially valuable in this demographic . This nasal spray contains 8000 IU of framycetin per milliliter and has demonstrated efficacy against common pathogens of upper respiratory tract infections in children .

Unlike systemic aminoglycosides, which are associated with ototoxic side effects, topically administered framycetin demonstrates minimal systemic absorption. According to clinical studies, the level of systemic absorption during topical application is extremely low, which substantially reduces the risk of ototoxicity and other systemic adverse effects . This favorable safety profile makes framycetin sulfate an attractive option for treating localized bacterial infections in pediatric patients.

Pharmaceutical Formulations

Framycetin sulfate is available in various pharmaceutical formulations designed for specific therapeutic applications:

Available Preparations

  • Nasal sprays: Products like 'Framex' containing 8000 IU/ml for treating upper respiratory tract infections

  • Topical preparations: Creams and ointments for skin infections and hemorrhoids

  • Ophthalmic and otic solutions: For eye and ear infections

  • Combination products: Often combined with other active ingredients for synergistic effects

These formulations are marketed under various brand names globally, including Proctol, Sofracort, and Soframycin .

Research Findings and Analytical Methods

Spectrophotometric Analysis

Recent research has focused on developing reliable analytical methods for quantifying framycetin sulfate in pharmaceutical preparations. A study conducted at the National University of Uzbekistan developed a spectrophotometric method for analyzing framycetin sulfate in the drug 'Framex' (nasal spray) . This method was validated for multiple parameters:

  • Specificity: The ability to unequivocally assess framycetin in the presence of other components

  • Correctness: Accuracy of the analytical results

  • Linearity: Proportional relationship between concentration and response

  • Repeatability: Precision under the same operating conditions

  • Intralaboratory accuracy: Consistency of results within the laboratory

The researchers concluded that the developed methodology was valid for all characteristics and could be reliably used for the quantitative determination of framycetin sulfate in both raw substances and finished pharmaceutical products .

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